molecular formula C24H34O7 B1248415 Melissoidesin G

Melissoidesin G

Cat. No.: B1248415
M. Wt: 434.5 g/mol
InChI Key: JSXKRCUMUDUIGE-HZWKRDQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Melissoidesin G is an ent-kaurene diterpenoid isolated from Isodon melissoides, a plant traditionally used in Chinese medicine for its antitumor and anti-inflammatory properties . Its molecular formula is C₂₄H₃₄O₈, with a melting point of 245–246°C and a specific optical rotation of [α]D²² = −24.4° .

Properties

Molecular Formula

C24H34O7

Molecular Weight

434.5 g/mol

IUPAC Name

[(1R,2R,3R,4S,6S,9S,10S,11S,13S)-3-acetyloxy-2,11-dihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate

InChI

InChI=1S/C24H34O7/c1-11-14-9-15(27)18-23(6)8-7-16(30-12(2)25)22(4,5)19(23)17(31-13(3)26)21(29)24(18,10-14)20(11)28/h14-19,21,27,29H,1,7-10H2,2-6H3/t14-,15+,16+,17-,18+,19-,21+,23+,24+/m1/s1

InChI Key

JSXKRCUMUDUIGE-HZWKRDQHSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@@H]3[C@H](C[C@@H]4C[C@@]3([C@H]([C@@H]([C@@H]2C1(C)C)OC(=O)C)O)C(=O)C4=C)O)C

Canonical SMILES

CC(=O)OC1CCC2(C3C(CC4CC3(C(C(C2C1(C)C)OC(=O)C)O)C(=O)C4=C)O)C

Synonyms

melissoidesin G

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Diterpenoids

Structural and Functional Analogues

This compound belongs to the ent-kaurene diterpenoid family, which includes compounds with shared biosynthetic pathways but divergent bioactivities. Below is a comparative analysis with key analogues:

Table 1: Structural and Bioactivity Comparison
Compound Source Key Structural Features Bioactivity (IC₅₀ or Mechanism) References
This compound Isodon melissoides C-15 acetyl group, C-7 hydroxylation IC₅₀ = 6.62 μg/mL (BGC-823 cells) ; Redox-mediated apoptosis
Dawoensin A Isodon melissoides C-6 hydroxylation, C-20 epoxy group IC₅₀ < 10 μg/mL (BGC-823 cells)
Melissoidesin F Isodon melissoides C-14 hydroxylation Moderate cytotoxicity (IC₅₀ ~15 μg/mL)
Effusanin B Isodon rubescens C-7, C-14 dihydroxylation Anti-inflammatory via NF-κB inhibition
Melissoidesin (I. wightii) Isodon wightii C-19 hydroxylation Anti-AChE (IC₅₀ = 12.3 μM), antioxidant
Key Differences :

Substituent Groups: this compound’s C-15 acetyl group enhances redox activity compared to non-acetylated analogues like Melissoidesin F . Dawoensin A’s epoxy group at C-20 correlates with higher cytotoxicity but lacks redox-specific mechanisms .

The I. wightii Melissoidesin variant shows anti-AChE activity, absent in other analogues, due to distinct hydroxylation patterns .

Mechanistic Divergence

Redox vs. Non-Redox Pathways :
  • This compound’s apoptosis induction is GSH-dependent , whereas Effusanin B primarily inhibits NF-κB without significant ROS modulation .
  • Dawoensin A and Melissoidesin F lack documented synergy with chemotherapeutics, underscoring this compound’s unique clinical applicability .
Selectivity :
  • This compound’s synergy with As₂O₃ is leukemia-specific, sparing normal hematopoietic cells, unlike broader cytotoxic agents like cisplatin .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for the structural identification of Melissoidesin G in complex plant extracts?

  • Methodological Answer :

  • Prioritize Nuclear Magnetic Resonance (NMR) for elucidating carbon-hydrogen frameworks, complemented by High-Resolution Mass Spectrometry (HR-MS) to confirm molecular mass and fragmentation patterns .
  • Use Infrared Spectroscopy (IR) to identify functional groups (e.g., hydroxyl, carbonyl) and High-Performance Liquid Chromatography (HPLC) for purity assessment.
  • Cross-validate results with existing literature on structurally similar compounds to resolve ambiguities .

Q. How should researchers design in vitro assays to evaluate the bioactivity of this compound against specific molecular targets?

  • Methodological Answer :

  • Begin with dose-response experiments to establish IC50/EC50 values, using positive and negative controls to validate assay conditions .
  • Employ cell-based models (e.g., cancer cell lines for cytotoxicity studies) with standardized protocols for replication.
  • Include kinetic assays to assess time-dependent effects and ensure data reproducibility across multiple biological replicates .

Q. What criteria should guide the selection of solvent systems for this compound extraction to maximize yield and stability?

  • Methodological Answer :

  • Screen solvents (e.g., ethanol, methanol, aqueous buffers) using polarity-indexed extraction protocols to optimize solubility .
  • Monitor compound stability via accelerated degradation studies under varying pH, temperature, and light conditions.
  • Validate extraction efficiency using quantitative HPLC and compare with established databases of solvent-polarity profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

  • Methodological Answer :

  • Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, assay protocols) and apply weighted statistical models to reconcile discrepancies .
  • Perform mechanistic redundancy checks (e.g., siRNA knockdown, CRISPR-Cas9 gene editing) to validate target specificity .
  • Use systems biology approaches (e.g., network pharmacology) to contextualize bioactivity within broader signaling pathways .

Q. What experimental strategies are recommended for elucidating the pharmacokinetic profile of this compound in vivo?

  • Methodological Answer :

  • Design pharmacokinetic/pharmacodynamic (PK/PD) studies in rodent models, incorporating LC-MS/MS for plasma concentration analysis .
  • Assess bioavailability via compartmental modeling and evaluate metabolite formation using untargeted metabolomics .
  • Integrate allometric scaling to predict human-equivalent dosing, ensuring compliance with ethical guidelines for animal studies .

Q. How can researchers leverage computational tools to predict the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Apply molecular docking simulations (e.g., AutoDock Vina, Schrödinger Suite) to screen derivatives for target binding affinity .
  • Use quantitative structure-activity relationship (QSAR) models to correlate substituent effects with bioactivity data .
  • Validate predictions through synthetic follow-up and iterative SAR refinement .

Q. What frameworks are effective for assessing the ecological impact of this compound during field-based phytochemical studies?

  • Methodological Answer :

  • Implement life cycle assessment (LCA) protocols to evaluate environmental persistence and non-target organism toxicity .
  • Combine biosensor assays (e.g., Daphnia magna toxicity tests) with soil microbiome profiling to assess ecological disruption .
  • Align methodologies with FAIR data principles to ensure reproducibility and interdisciplinary data integration .

Methodological Frameworks for Data Analysis

Challenge Recommended Approach Key References
Contradictory bioactivityMeta-analysis with random-effects models; mechanistic redundancy validation
SAR predictionQSAR modeling combined with molecular dynamics simulations
Pharmacokinetic variabilityNon-compartmental analysis (NCA) and physiologically based pharmacokinetic (PBPK) modeling
Ecological risk assessmentLife cycle assessment (LCA) paired with biosensor-based toxicity screening

Guidelines for Rigorous Research Design

  • Hypothesis Testing : Align experimental aims with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to avoid exploratory bias .
  • Data Transparency : Adhere to Beilstein Journal of Organic Chemistry standards for experimental reproducibility, including detailed supplementary materials .
  • Literature Review : Use Google Scholar alerts and backward/forward citation tracking to ensure comprehensive coverage of existing studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Melissoidesin G
Reactant of Route 2
Melissoidesin G

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